molecular formula C17H16ClFN4S B3946594 [3-(4-Fluorophenyl)-1-phenylpyrazol-4-yl]methyl carbamimidothioate;hydrochloride

[3-(4-Fluorophenyl)-1-phenylpyrazol-4-yl]methyl carbamimidothioate;hydrochloride

Cat. No.: B3946594
M. Wt: 362.9 g/mol
InChI Key: PVBPVHQQJGPSBE-UHFFFAOYSA-N
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Description

Pyrazole compounds, such as 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole , are known for their diverse pharmacological effects, including antimicrobial, anti-tuberculosis, anti-inflammatory, antioxidant, anti-tumor, cytotoxicity activity, and analgesic functions . Fluorinated compounds are popular in medicinal chemistry as drug agents. The C-F bond has greater stability than the C-H bond. Moreover, the fluorine substitution can be used to increase the binding affinity of the protein–ligand complex .


Synthesis Analysis

A new fluorinated pyrazole was successfully synthesized via a two-step reaction. Firstly, the synthesis of pyrazoline was performed via one-pot three-component reaction under microwave irradiation. Secondly, the synthesis of pyrazole was performed via oxidative aromatization of pyrazoline under conventional heating .


Molecular Structure Analysis

The structure of the synthesized compound was confirmed by spectroscopic analysis, including FT-IR, HR-MS, 1D and 2D NMR analysis .


Chemical Reactions Analysis

Pyrazole can be synthesized in a variety of ways, such as by Knorr reaction or through the pyrazoline pathway, which is the reaction of α, β-unsaturated ketone with hydrazine derivatives or semicarbazide, followed by oxidative aromatization to the corresponding pyrazole molecules .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by its molecular weight, empirical formula, and InChI key. For example, 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile has a molecular weight of 263.27, an empirical formula of C16H10FN3, and an InChI key of MSOLMJNUTYCIQM-UHFFFAOYSA-N .

Mechanism of Action

The molecular docking study showed that the binding affinity of the synthesized compound to human estrogen alpha receptor (ERα) was close to 4-OHT as a native ligand .

Future Directions

The future directions of research on pyrazole compounds could involve further exploration of their diverse pharmacological effects, as well as the development of new synthesis methods. Additionally, more studies could be conducted to understand the mechanism of action of these compounds .

Properties

IUPAC Name

[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methyl carbamimidothioate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4S.ClH/c18-14-8-6-12(7-9-14)16-13(11-23-17(19)20)10-22(21-16)15-4-2-1-3-5-15;/h1-10H,11H2,(H3,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVBPVHQQJGPSBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)CSC(=N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[3-(4-Fluorophenyl)-1-phenylpyrazol-4-yl]methyl carbamimidothioate;hydrochloride
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[3-(4-Fluorophenyl)-1-phenylpyrazol-4-yl]methyl carbamimidothioate;hydrochloride
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[3-(4-Fluorophenyl)-1-phenylpyrazol-4-yl]methyl carbamimidothioate;hydrochloride
Reactant of Route 4
[3-(4-Fluorophenyl)-1-phenylpyrazol-4-yl]methyl carbamimidothioate;hydrochloride
Reactant of Route 5
[3-(4-Fluorophenyl)-1-phenylpyrazol-4-yl]methyl carbamimidothioate;hydrochloride
Reactant of Route 6
[3-(4-Fluorophenyl)-1-phenylpyrazol-4-yl]methyl carbamimidothioate;hydrochloride

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